N-(1-cyanocyclopentyl)-2-[5-(4-methylphenyl)-2-phenyl-1,3-thiazol-4-yl]acetamide
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Overview
Description
N-(1-cyanocyclopentyl)-2-[5-(4-methylphenyl)-2-phenyl-1,3-thiazol-4-yl]acetamide: is a complex organic compound that features a thiazole ring, a cyanocyclopentyl group, and a phenyl group
Mechanism of Action
Target of Action
The primary target of N-(1-cyanocyclopentyl)-2-[5-(4-methylphenyl)-2-phenyl-1,3-thiazol-4-yl]acetamide is the insect ryanodine receptor (RyR). The RyR is a promising target for the development of novel insecticides .
Mode of Action
This compound: interacts with its target, the RyR, by binding to it. This interaction results in changes to the receptor that can lead to the death of the insect .
Biochemical Pathways
The biochemical pathway affected by This compound involves the RyR. When the compound binds to the RyR, it disrupts the normal functioning of the receptor, leading to downstream effects that can result in the death of the insect .
Result of Action
The molecular and cellular effects of This compound’s action involve the disruption of the normal functioning of the RyR. This disruption can lead to the death of the insect .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclopentyl)-2-[5-(4-methylphenyl)-2-phenyl-1,3-thiazol-4-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Cyanocyclopentyl Group: This step involves the nucleophilic substitution reaction where a cyanocyclopentyl halide reacts with a suitable nucleophile.
Coupling with the Thiazole Ring: The final step involves coupling the cyanocyclopentyl group with the thiazole ring through an amide bond formation, typically using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclopentyl)-2-[5-(4-methylphenyl)-2-phenyl-1,3-thiazol-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyanocyclopentyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-(1-cyanocyclopentyl)-2-[5-(4-methylphenyl)-2-phenyl-1,3-thiazol-4-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting thiazole-containing enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyanocyclopentyl)-2-[5-(4-methylphenyl)-1,3-thiazol-4-yl]acetamide
- N-(1-cyanocyclopentyl)-2-[5-(4-methylphenyl)-2-phenyl-1,3-oxazol-4-yl]acetamide
Uniqueness
N-(1-cyanocyclopentyl)-2-[5-(4-methylphenyl)-2-phenyl-1,3-thiazol-4-yl]acetamide is unique due to the presence of both a thiazole ring and a cyanocyclopentyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[5-(4-methylphenyl)-2-phenyl-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3OS/c1-17-9-11-18(12-10-17)22-20(26-23(29-22)19-7-3-2-4-8-19)15-21(28)27-24(16-25)13-5-6-14-24/h2-4,7-12H,5-6,13-15H2,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDPMYMIZOSONE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=C(S2)C3=CC=CC=C3)CC(=O)NC4(CCCC4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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